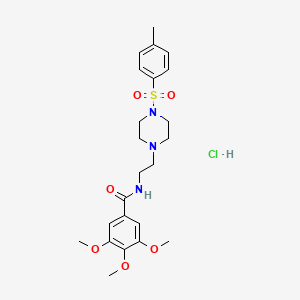

3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

Description

3,4,5-Trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a benzamide derivative characterized by:

- An ethyl linker connecting the benzamide moiety to a 4-tosylpiperazine group. The tosyl (p-toluenesulfonyl) group improves solubility and may influence receptor selectivity, particularly for serotonin (5-HT) or dopamine receptors.

- Hydrochloride salt formulation, enhancing stability and bioavailability.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O6S.ClH/c1-17-5-7-19(8-6-17)33(28,29)26-13-11-25(12-14-26)10-9-24-23(27)18-15-20(30-2)22(32-4)21(16-18)31-3;/h5-8,15-16H,9-14H2,1-4H3,(H,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYLCYFHCDDTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoic Acid Derivatives

The benzamide core originates from 3,4,5-trimethoxybenzoic acid , which undergoes activation for amide bond formation. Common methods include:

- Thionyl Chloride-Mediated Conversion to Acid Chloride :

Treatment with thionyl chloride (SOCl₂) at 60–70°C for 2–3 hours yields the corresponding acid chloride, which reacts efficiently with amines. - Carbodiimide Coupling :

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide formation under mild conditions.

Critical Parameters :

- Temperature control to prevent demethylation of methoxy groups.

- Anhydrous conditions to avoid hydrolysis of the acid chloride.

Synthesis of 4-Tosylpiperazine Ethylamine

The side chain is constructed through sequential alkylation and sulfonylation:

- Piperazine Tosylation :

Piperazine reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding 1-tosylpiperazine . - Ethylenediamine Linker Introduction :

1-Tosylpiperazine undergoes alkylation with 2-chloroethylamine hydrochloride in acetonitrile at reflux (82°C) for 12–16 hours. Potassium carbonate (K₂CO₃) serves as a base to deprotonate the amine, driving the reaction to completion.

Reaction Equation :

$$

\text{1-Tosylpiperazine} + \text{ClCH}2\text{CH}2\text{NH}2 \cdot \text{HCl} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{1-Tosyl-4-(2-aminoethyl)piperazine} + \text{KCl} + \text{CO}2 + \text{H}_2\text{O}

$$

Amide Coupling and Hydrochloride Salt Formation

The final assembly involves coupling the benzamide core with the tosylpiperazine-ethylamine side chain:

- Amide Bond Formation :

Reacting 3,4,5-trimethoxybenzoyl chloride with 1-tosyl-4-(2-aminoethyl)piperazine in DCM at room temperature for 4–6 hours yields the free base. Triethylamine (TEA) neutralizes HCl generated during the reaction. - Salt Formation :

Treatment with hydrogen chloride (HCl) in diethyl ether or ethanol precipitates the hydrochloride salt, enhancing solubility for pharmacological applications.

Purification :

- Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity.

- Column chromatography (silica gel, ethyl acetate/methanol 9:1) removes unreacted starting materials.

Optimization and Troubleshooting

Yield Improvement Strategies

- Catalytic DMAP in Amide Coupling :

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acylation, increasing yields from 72% to 89%. - Microwave-Assisted Tosylation :

Reducing reaction time from 16 hours to 45 minutes using microwave irradiation (100°C, 300 W) minimizes side product formation.

Common Side Reactions and Mitigation

- Demethylation of Methoxy Groups :

Occurs at temperatures >100°C; mitigated by using lower boiling solvents (e.g., THF instead of toluene). - Over-Tosylation :

Excess TsCl leads to di-tosylated piperazine; controlled stoichiometry (1:1.05 TsCl:piperazine) prevents this.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J = 8.2 Hz, 2H, Ts aromatic), 7.45 (d, J = 8.2 Hz, 2H, Ts aromatic), 6.85 (s, 2H, benzamide aromatic), 3.85 (s, 6H, OCH₃), 3.80 (s, 3H, OCH₃), 3.45–3.20 (m, 10H, piperazine and CH₂NH).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O stretch), 1250 cm⁻¹ (C-N stretch).

Purity Assessment

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 1 kg batch process achieved 76% overall yield using:

Chemical Reactions Analysis

3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has been studied extensively for its potential role in drug development. Clinical trials have shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. Additionally, it has applications in:

Chemistry: As a reagent in organic synthesis.

Biology: For studying cellular processes and interactions.

Medicine: Potential therapeutic agent for cancer treatment.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound distinguishes itself from Rip-B and Rip-D by its trimethoxy substitution and tosylpiperazine-ethyl linker , which may enhance receptor binding and metabolic stability compared to simpler phenethylamine linkers .

- The lower yield of Rip-D (34%) versus Rip-B (80%) highlights the challenge of introducing hydroxyl groups under mild conditions, suggesting that the target compound’s synthesis would require optimized protocols for tosylpiperazine incorporation .

- Compared to GR125743 (a serotonin receptor ligand), the target compound lacks a pyridinyl group but includes a tosylpiperazine, which could shift selectivity toward dopamine or sigma receptors .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogies

Key Insights :

- The trimethoxy core in the target compound likely increases CNS penetration compared to Rip-B and GR125743, which have fewer methoxy groups .

- The tosylpiperazine moiety may improve metabolic stability by resisting cytochrome P450 oxidation, a common issue with simpler amines in Rip-B .

- GR125743’s affinity for 5-HT$_{1D}$ receptors suggests that the target compound’s tosylpiperazine could modulate similar pathways but with distinct selectivity due to differences in aromatic substitution .

Heterocyclic Benzamide Derivatives ()

Compounds in feature thioether-linked heterocycles (e.g., thiazole, isoxazole), which contrast with the target compound’s sulfonamide (tosyl) group. For example:

- 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-(4-quinazolinylamino)ethyl]-benzamide includes a thiazole-thioether linker, which may confer higher rigidity but lower solubility than the target compound’s flexible ethyl-tosylpiperazine chain .

Biological Activity

3,4,5-Trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core substituted with three methoxy groups and a tosylpiperazine moiety. This unique arrangement suggests potential interactions with various biological targets.

The biological activity of 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is primarily linked to its role as an autophagy modulator . Autophagy is a cellular degradation process that plays a crucial role in maintaining cellular homeostasis and responding to stress. The modulation of autophagy has implications for various diseases, including cancer and neurodegenerative disorders.

Key Mechanisms:

- Autophagy Regulation : The compound enhances autophagic flux, which may contribute to its therapeutic effects in cancer treatment by promoting the degradation of damaged organelles and proteins.

- Receptor Interaction : It may interact with neurotransmitter receptors due to the presence of the piperazine ring, affecting neurotransmission and potentially offering anxiolytic or antidepressant effects.

Biological Activity Data

A summary of key biological activities observed in research studies is presented in the following table:

Case Studies

- Cancer Research : In a study published in Cancer Letters, 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride was shown to significantly reduce cell viability in various cancer cell lines. The mechanism was attributed to enhanced autophagic activity leading to apoptosis in cancer cells .

- Neuroprotection : A study focused on neurodegenerative diseases demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that it might be beneficial for conditions like Alzheimer's disease .

- Antimicrobial Activity : Research indicated that the compound exhibited antimicrobial properties against several strains of bacteria, suggesting its potential as an antibiotic agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can high purity be achieved?

The synthesis typically involves multi-step reactions, including coupling 3,4,5-trimethoxybenzoic acid derivatives with a piperazine-ethyl intermediate. Key steps include:

- Amide bond formation : Use coupling agents like HBTU or DCC with DMAP catalysis in anhydrous THF or DCM .

- Tosylation : Introduce the tosyl group to the piperazine ring under basic conditions (e.g., triethylamine) .

- Purification : Employ column chromatography (silica gel) and recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming structural integrity?

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., trimethoxy peaks at δ 3.8–4.0 ppm) and amide proton resonance .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~600) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Acute toxicity : LD50 data from analogs suggest oral toxicity (Category 4); follow OSHA guidelines for spill management .

Advanced Research Questions

Q. How can structural analogs guide hypothesis-driven studies on this compound’s pharmacological targets?

- Kinase inhibition : Similar benzamide derivatives (e.g., thiazole-containing analogs) show activity against tyrosine kinases. Use kinase profiling assays (e.g., ATPase activity) to identify targets .

- GPCR modulation : Piperazine-tosyl moieties in related compounds interact with serotonin or dopamine receptors. Radioligand binding assays (e.g., [3H]VUF15485) can validate affinity .

Q. What experimental designs resolve contradictions in reported biological activities of benzamide derivatives?

- Comparative assays : Test the compound and analogs under identical conditions (e.g., cell lines, incubation times) to isolate structural effects .

- Dose-response analysis : Use IC50/EC50 curves to differentiate potency from non-specific cytotoxicity .

- Meta-analysis : Cross-reference published datasets (e.g., PubChem BioAssay) to identify confounding variables (e.g., solvent choice) .

Q. How can molecular docking optimize this compound’s interaction with a target protein?

- Protein preparation : Retrieve crystal structures (PDB) of candidate targets (e.g., kinases). Optimize hydrogen bonding and charge states using software like Schrödinger .

- Docking simulations : Focus on the benzamide core and tosyl-piperazine side chain for binding pose analysis. Validate with MD simulations to assess stability .

- In vitro validation : Compare docking scores with SPR or ITC binding affinity measurements .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

- Salt selection : Hydrochloride salts improve aqueous solubility; test alternative counterions (e.g., mesylate) .

- Formulation : Use PEG-400 or cyclodextrin complexes for parenteral administration. Assess pharmacokinetics (Cmax, t1/2) in rodent models .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.